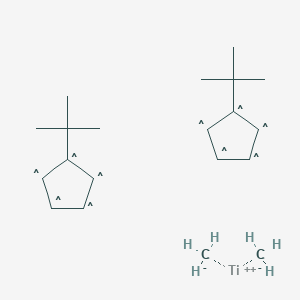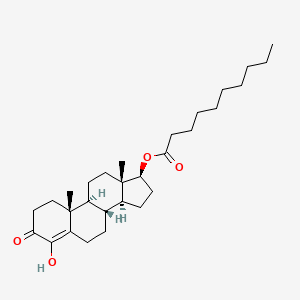
4-Hydroxytestosterone decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxytestosterone decanoate is a synthetic anabolic-androgenic steroid (AAS) and a derivative of testosterone. It is characterized by the presence of a hydroxy group at the fourth position and a decanoate ester at the 17th position. This compound was first patented by G.D. Searle & Company in 1955 . It exhibits moderate anabolic, mild androgenic, and anti-aromatase properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxytestosterone decanoate typically involves the hydroxylation of testosterone at the fourth position followed by esterification with decanoic acid. The hydroxylation can be achieved using various oxidizing agents under controlled conditions. The esterification process involves the reaction of the hydroxylated testosterone with decanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxytestosterone decanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the fourth position can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include 4-ketotestosterone decanoate, 4-hydroxytestosterone derivatives, and various substituted testosterone esters .
Aplicaciones Científicas De Investigación
4-Hydroxytestosterone decanoate has several scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential therapeutic applications in hormone replacement therapy and muscle wasting conditions.
Industry: Utilized in the development of performance-enhancing drugs and anti-aromatase agents
Mecanismo De Acción
4-Hydroxytestosterone decanoate exerts its effects by binding to androgen receptors in the cytoplasm of cells. Once bound, the receptor-ligand complex translocates to the nucleus, where it alters the transcription and translation of specific genes. This leads to increased protein synthesis and muscle growth. Additionally, the compound inhibits the aromatase enzyme, reducing the conversion of testosterone to estrogen .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Androstene-3,6,17-trione
- Androstenedione
- Enestebol
- Formestane
- 11β-Hydroxytestosterone
Uniqueness
4-Hydroxytestosterone decanoate is unique due to its combination of anabolic, androgenic, and anti-aromatase properties. Unlike other similar compounds, it offers a balanced profile of muscle growth promotion and estrogen suppression, making it a valuable compound in both research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C29H46O4 |
|---|---|
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17S)-4-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate |
InChI |
InChI=1S/C29H46O4/c1-4-5-6-7-8-9-10-11-26(31)33-25-15-14-21-20-12-13-23-27(32)24(30)17-19-28(23,2)22(20)16-18-29(21,25)3/h20-22,25,32H,4-19H2,1-3H3/t20-,21-,22-,25-,28+,29-/m0/s1 |
Clave InChI |
UVSOHSKMNPTYKS-ZUOYALLKSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)O)C |
SMILES canónico |
CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethenyl-[[ethenyl(dimethyl)silyl]-methylamino]-methylsilicon](/img/structure/B13409699.png)
![[(9S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409700.png)
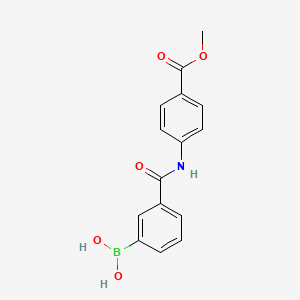
![3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13409712.png)
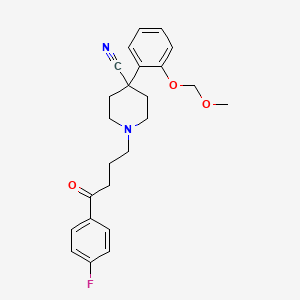

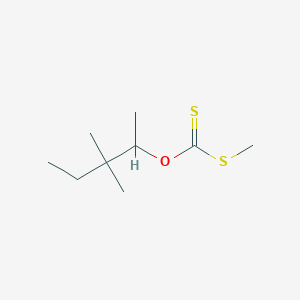
![Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409734.png)
![4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13409735.png)

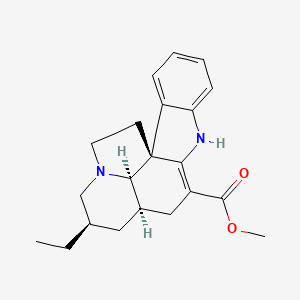
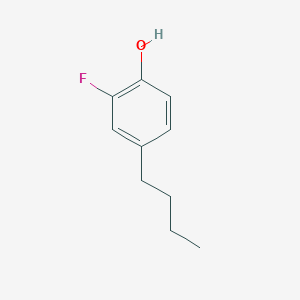
![4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide](/img/structure/B13409763.png)
